4-(2-Amino-2-hydroxyethyl)phenol
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Overview
Description
4-(2-Amino-2-hydroxyethyl)phenol, also known as this compound, is an organic compound with the molecular formula C8H11NO2. This compound is characterized by a phenol group substituted with an amino and a hydroxyethyl group. It is a derivative of phenol and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides carrying activating groups. This method typically involves the reaction of a halogenated phenol with an amino alcohol under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reduction of the corresponding nitrophenol by hydrogen in the presence of various catalysts. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-2-hydroxyethyl)phenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
4-(2-Amino-2-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-hydroxyethyl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes involved in redox reactions, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)phenol: A related compound with similar chemical properties but different biological activities.
Uniqueness
4-(2-Amino-2-hydroxyethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxyethyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
CAS No. |
356561-03-0 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(2-amino-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H11NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2 |
InChI Key |
NVLWXTQBTLBRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(N)O)O |
Origin of Product |
United States |
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